Cas no 89686-22-6 (1-propyl-1H-pyrrole-2-carbaldehyde)

1-Propyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrrole ring substituted with a propyl group at the nitrogen position and a formyl group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive aldehyde group allows for further functionalization, enabling the construction of complex molecular frameworks. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical transformations.
1-propyl-1H-pyrrole-2-carbaldehyde structure
89686-22-6 structure
Product Name:1-propyl-1H-pyrrole-2-carbaldehyde
CAS No:89686-22-6
MF:C8H11NO
MW:137.179042100906
CID:592288
PubChem ID:23004756
Update Time:2025-11-05

1-propyl-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxaldehyde, 1-propyl-
    • 1-propylpyrrole-2-carbaldehyde
    • AT16217
    • 1-propyl-1H-pyrrole-2-carbaldehyde
    • 1-n-propylpyrrole-2-carbaldehyde
    • ZJVXXKFZMHRLLH-UHFFFAOYSA-N
    • SCHEMBL9225514
    • AKOS004120443
    • DTXSID80629576
    • 89686-22-6
    • Z336080544
    • EN300-51950
    • Inchi: 1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3
    • InChI Key: ZJVXXKFZMHRLLH-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CN1CCC

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 22Ų

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Additional information on 1-propyl-1H-pyrrole-2-carbaldehyde

1-Propyl-1H-Pyrrole-2-Carbaldehyde: A Comprehensive Overview

The compound with CAS No. 89686-22-6, commonly referred to as 1-propyl-1H-pyrrole-2-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, with an aldehyde group attached at the 2-position and a propyl chain at the 1-position. Its unique structure endows it with distinctive chemical properties, making it a valuable compound for various applications.

1-propyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its role in organic synthesis. Researchers have explored its potential as a building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds. Recent studies have highlighted its ability to participate in cycloaddition reactions, which are crucial for forming stable and functionalized ring systems. These findings underscore its importance in the development of novel materials and pharmaceutical agents.

In terms of physical properties, 1-propyl-1H-pyrrole-2-carbaldehyde exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's UV-vis spectrum reveals strong absorption bands in the range of 250-300 nm, indicating its potential for use in optoelectronic applications.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 1-propyl-1H-pyrrole-2-carbaldehyde with unprecedented accuracy. Density functional theory (DFT) calculations have shown that the molecule possesses a conjugated π-system, which contributes to its high stability and reactivity. These insights have paved the way for its application in designing novel π-conjugated polymers, which are essential components in organic electronics.

The synthesis of 1-propyl-1H-pyrrole-2-carbaldehyde typically involves a multi-step process, starting from pyrrole itself. One common approach involves the alkylation of pyrrole at the 1-position followed by oxidation to introduce the aldehyde group at the 2-position. This method has been optimized to achieve high yields and purity, making it feasible for large-scale production.

Applications of 1-propyl-1H-pyrrole-2-carbaldehyde span across multiple disciplines. In materials science, it has been utilized as a precursor for synthesizing conductive polymers, which find applications in flexible electronics and energy storage devices. In pharmacology, researchers have investigated its potential as a lead compound for drug discovery, particularly in targeting specific enzymes associated with neurodegenerative diseases.

One of the most promising areas of research involving 1-propyl-1H-pyrrole-2-carbaldehyde is its use in bioconjugation chemistry. By modifying the aldehyde group with biocompatible moieties, scientists have developed novel bioconjugates that exhibit enhanced stability and specificity when interacting with biological systems. These advancements hold great potential for diagnostic and therapeutic applications.

Looking ahead, ongoing research is focused on expanding the scope of 1-propyl-1H-pyrrole-2-carbaldehyde's applications. For instance, researchers are exploring its use in click chemistry reactions to create highly functionalized molecules with tailored properties. Additionally, efforts are being made to develop sustainable synthesis routes that minimize environmental impact while maintaining high efficiency.

In conclusion, 1-propyl-1H-pyrrole-2-carbaldehyde (CAS No. 89686-22-6) is a versatile compound with significant potential across various scientific domains. Its unique chemical structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in future innovations within organic chemistry and materials science.

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